molecular formula C17H17ClN6O2 B3006039 5-Butyl-8-(2-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921575-55-5

5-Butyl-8-(2-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No. B3006039
CAS RN: 921575-55-5
M. Wt: 372.81
InChI Key: LFLSGZFBBCKQNO-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives are the preferred structural moieties in the development of new drugs with a wide range of pharmacological activity . This is due to the fact that the triazole ring can be considered a bioisostere of an amide, ester, or carboxyl groups . They have relatively low toxicity, good pharmacokinetic and pharmacodynamic properties, and resistance to metabolic degradation .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been a subject of interest for many researchers . For instance, the reaction of 4-amino-5-((4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)methyl)-4H-1,2,4-triazole-3-thiol with benzyl bromide gave a 1,2,4-triazole derivative in 72% yield .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can vary greatly depending on the substituents. For example, the presence of phenyl groups at the C-3 position and electron-donating groups, particularly –OH on the phenyl ring, can favor the activity .


Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo various chemical reactions. For instance, they can be used as a basic nucleus of different heterocyclic compounds with various biological applications .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary greatly depending on the specific compound and its substituents .

Mechanism of Action

Target of Action

It’s known that 1,2,4-triazole derivatives, which this compound is a part of, have a wide range of pharmacological activity . They can interact with a variety of enzymes and receptors in biological systems .

Mode of Action

1,2,4-triazole derivatives are known to have antiviral properties . Molecular modeling has shown that their action is directed against viral hemagglutinin, a protein that ensures the ability of the virus to attach to the host cell .

Biochemical Pathways

It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Pharmacokinetics

1,2,4-triazole derivatives are known to have good pharmacokinetic and pharmacodynamic properties . They are resistant to metabolic degradation, which could potentially enhance the bioavailability of the compound .

Result of Action

1,2,4-triazole derivatives are known to have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, overuse and misuse of antibiotics in humans, animals, agriculture, and food chains can lead to considerable environmental pollution, which can exert strong selection pressure on bacteria . This can potentially affect the efficacy of the compound.

Safety and Hazards

While 1,2,4-triazole derivatives generally have relatively low toxicity, the safety and hazards can vary depending on the specific compound and its substituents .

Future Directions

Given the wide range of pharmacological activity of 1,2,4-triazole derivatives, there is significant interest in further exploring their potential uses. This includes the development of new drugs and the study of their antiviral properties .

properties

IUPAC Name

5-butyl-8-(2-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O2/c1-3-4-9-23-12-14(25)19-17(26)22(2)15(12)24-13(20-21-16(23)24)10-7-5-6-8-11(10)18/h5-8H,3-4,9H2,1-2H3,(H,19,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLSGZFBBCKQNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Butyl-8-(2-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione

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